3-Amino-4-(pyrrolidin-1-yl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-(pyrrolidin-1-yl)benzamide hydrochloride is a chemical compound with the molecular formula C11H15N3O·HCl It is a derivative of benzamide, featuring an amino group at the third position and a pyrrolidinyl group at the fourth position on the benzene ring
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(pyrrolidin-1-yl)benzamide hydrochloride typically involves the following steps:
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 3-nitrobenzoic acid with thionyl chloride to form 3-nitrobenzoyl chloride, which is then reacted with ammonia to yield 3-nitrobenzamide.
Reduction of Nitro Group: The nitro group in 3-nitrobenzamide is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, resulting in 3-aminobenzamide.
Introduction of Pyrrolidinyl Group: The final step involves the nucleophilic substitution reaction of 3-aminobenzamide with pyrrolidine in the presence of a suitable base, such as sodium hydride, to form 3-Amino-4-(pyrrolidin-1-yl)benzamide. The hydrochloride salt is then obtained by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The amino group in this compound can undergo oxidation reactions to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: The benzamide core allows for electrophilic substitution reactions, such as halogenation or nitration, at the available positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of various amine derivatives.
Substitution: Formation of halogenated or nitrated benzamide derivatives.
Scientific Research Applications
3-Amino-4-(pyrrolidin-1-yl)benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
3-Amino-4-(piperidin-1-yl)benzamide hydrochloride: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
3-Amino-4-(morpholin-1-yl)benzamide hydrochloride: Contains a morpholine ring instead of a pyrrolidine ring.
3-Amino-4-(pyrrolidin-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
Uniqueness: 3-Amino-4-(pyrrolidin-1-yl)benzamide hydrochloride is unique due to the presence of both an amino group and a pyrrolidinyl group on the benzamide core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
IUPAC Name |
3-amino-4-pyrrolidin-1-ylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.ClH/c12-9-7-8(11(13)15)3-4-10(9)14-5-1-2-6-14;/h3-4,7H,1-2,5-6,12H2,(H2,13,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTTXMXXGRDOTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.